molecular formula C7H3BrClNS B1265946 4-Bromo-3-chlorophenyl isothiocyanate CAS No. 32118-33-5

4-Bromo-3-chlorophenyl isothiocyanate

Cat. No. B1265946
CAS RN: 32118-33-5
M. Wt: 248.53 g/mol
InChI Key: NYJNWHXQEZOISL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including halogenation and the introduction of the isothiocyanate group. For example, the synthesis of 3-(2-(4-Chlorophenylimino)-3-(4-chlorophenyl)-2,3-dihydrothiazol-4-yl)-2H-chromen-2-one demonstrates a complex process involving the reaction of chlorophenyl compounds with isothiocyanates in the presence of dimethylformamide as a solvent (Raj Kumar Ramagiri et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-3-chlorophenyl isothiocyanate can be analyzed using techniques such as single-crystal X-ray diffraction. For instance, the structural analysis of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one highlighted the importance of intermolecular interactions within the crystal structures, offering insights into the molecule's shape and properties (A. Bakheit et al., 2023).

Scientific Research Applications

1. Structural Analysis and Conformation

4-Bromo-3-chlorophenyl isothiocyanate's structural properties and conformation have been a subject of interest in crystallography. Studies like those by Levi and Doedens (1980) have analyzed similar compounds, focusing on molecular conformation and structure through crystallography methods, providing foundational knowledge for understanding 4-Bromo-3-chlorophenyl isothiocyanate's structural characteristics (Levi & Doedens, 1980).

2. Synthesis and Chemical Reactivity

Research has delved into the synthesis and reactivity of compounds closely related to 4-Bromo-3-chlorophenyl isothiocyanate. For instance, Nazeer et al. (2020) explored the Suzuki cross-coupling reaction in synthesizing derivatives of similar compounds, providing insights into potential synthetic pathways and reactivity for 4-Bromo-3-chlorophenyl isothiocyanate (Nazeer et al., 2020).

3. Application in Multicomponent Synthesis

The compound's use in multicomponent synthesis approaches has been reported. Ramagiri and Vedula (2014) discussed the synthesis of complex molecules using similar compounds, highlighting the potential of 4-Bromo-3-chlorophenyl isothiocyanate in facilitating diverse chemical reactions (Ramagiri & Vedula, 2014).

4. Development of New Chemical Entities

Studies like that of Nadaf et al. (2019) have synthesized new chemical entities using similar isothiocyanate derivatives, indicating the role of 4-Bromo-3-chlorophenyl isothiocyanate in developing novel compounds with potential applications (Nadaf et al., 2019).

Safety And Hazards

4-Bromo-3-chlorophenyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-bromo-2-chloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJNWHXQEZOISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865621
Record name 1-Bromo-2-chloro-4-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chlorophenyl isothiocyanate

CAS RN

32118-33-5, 98041-69-1
Record name Isothiocyanic acid, 4-bromo-3-chlorophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032118335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-3-chlorophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32118-33-5
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